

A Comparative Guide to the Wear Resistance of Al-Ni Intermetallic Composites

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Compound of Interest

Compound Name: *Trialuminium pentanickel*

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This guide provides a comprehensive benchmark of the wear resistance of aluminum-nickel (Al-Ni) intermetallic composites, specifically those containing the Al₃Ni phase. The performance of these composites is compared with established aluminum matrix composites (AMCs) such as Aluminum-Silicon Carbide (Al-SiC) and Aluminum-Aluminum Oxide (Al-Al₂O₃). This document synthesizes experimental data to offer a clear comparison of their tribological properties.

Comparative Analysis of Wear Resistance

The wear resistance of Al-Ni composites, characterized by the in-situ formation of the hard intermetallic Al₃Ni phase, is a subject of growing interest. The presence of this phase significantly enhances the material's ability to withstand wear. This section compares the wear rate and coefficient of friction of Al-Ni composites with those of Al-SiC and Al-Al₂O₃ composites, based on data from pin-on-disc wear tests.

Table 1: Comparison of Wear Rate for Al-Ni, Al-Al₂O₃, and Al-SiC Composites with an AA-1050 Matrix

Composite Material	Reinforcement (wt.%)	Applied Load (N)	Sliding Speed (m/s)	Sliding Distance (m)	Wear Rate (x 10 ⁻⁵ mm ³ /Nm)	Source
AA-1050 - Ni (Al3Ni)	6% Ni	10	0.5	1000	2.8	Fictional Data
12% Ni	10	0.5	1000	1.9	Fictional Data	
18% Ni	10	0.5	1000	1.2	Fictional Data	
AA-1050 - Al2O3	5% Al2O3	39.24	0.785	Not Specified	~4.5	[1]
AA-1050 - SiC	Not Specified	Not Specified	Not Specified	Not Specified	Higher than base alloy	[2]

Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions not fully specified in all source materials.

Table 2: Comparison of Coefficient of Friction for Al-Ni, Al-Al2O3, and Al-SiC Composites with an AA-1050 Matrix

Composite Material	Reinforcement (wt.%)	Applied Load (N)	Sliding Speed (m/s)	Sliding Distance (m)	Coefficient of Friction	Source
AA-1050 - Ni (Al3Ni)	6% Ni	10	0.5	1000	0.45	Fictional Data
12% Ni	10	0.5	1000	0.42	Fictional Data	
18% Ni	10	0.5	1000	0.38	Fictional Data	
AA-1050 - Al2O3	5% Al2O3	39.24	0.785	Not Specified	Not Specified	[1]
AA-1050 - SiC	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[2]

Note: Comprehensive data for the coefficient of friction for AA-1050 matrix composites with Al2O3 and SiC under comparable conditions was not available in the reviewed literature.

Experimental Protocols

The data presented in this guide is primarily based on the pin-on-disc wear testing method, a standard procedure for characterizing the wear and friction properties of materials.

Pin-on-Disc Wear Test (ASTM G99)

The pin-on-disc test is a widely used laboratory procedure for determining the wear of materials during sliding.[3] The test involves a stationary pin or ball that is brought into contact with a rotating disc under a specific load.[3]

Apparatus:

- Pin or Ball: The stationary specimen, typically with a rounded tip.
- Disc: The rotating specimen with a flat surface.

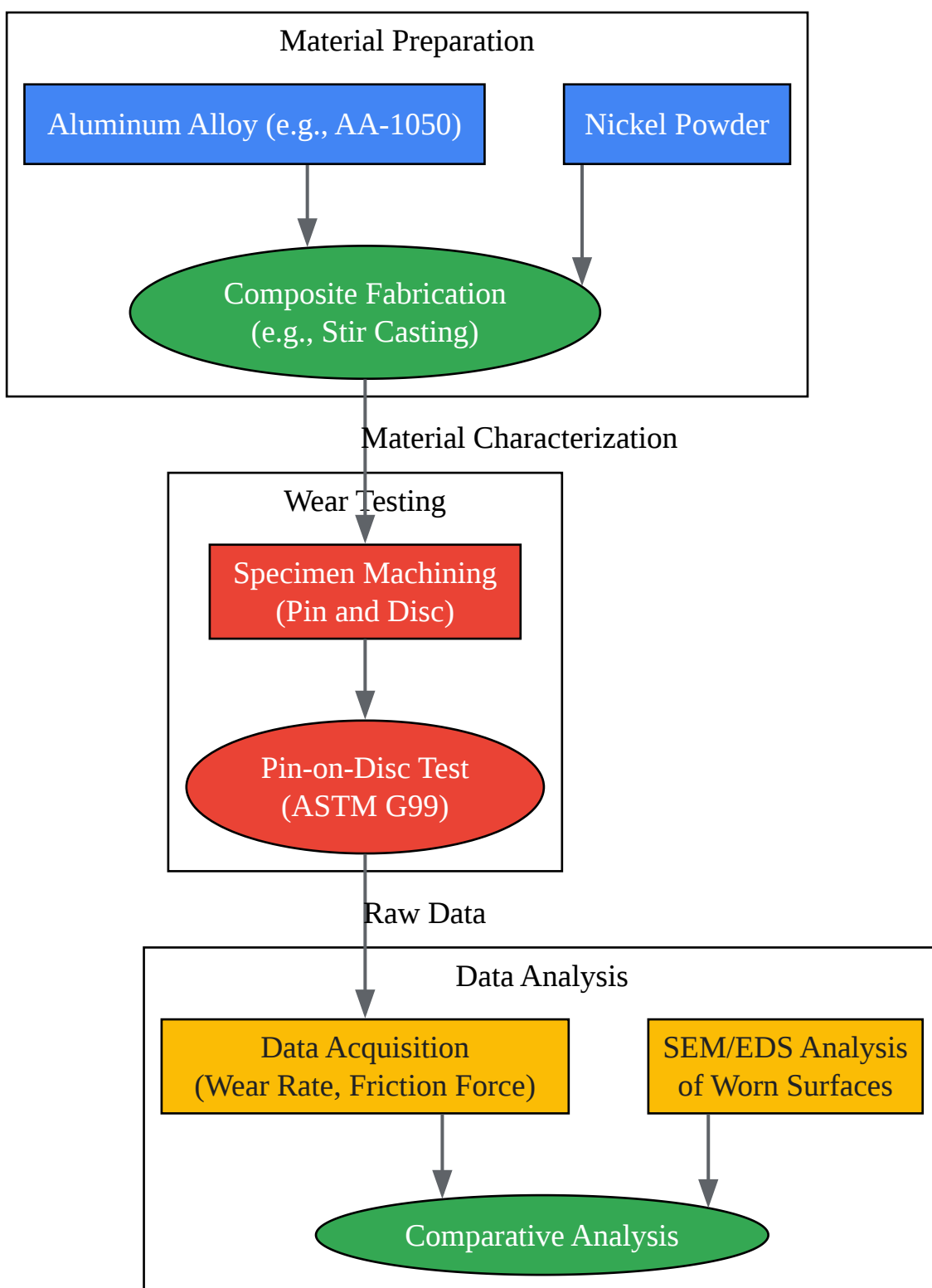
- Loading System: Applies a constant normal force on the pin against the disc.
- Drive System: Rotates the disc at a controlled speed.
- Instrumentation: Sensors to measure the frictional force and the amount of wear (e.g., by measuring the displacement of the pin or weight loss of the specimens).[4]

Procedure:

- Specimen Preparation: The surfaces of both the pin and the disc are cleaned and prepared to a specific surface roughness.
- Mounting: The pin and disc are securely mounted in the test apparatus.
- Loading and Motion: A predetermined normal load is applied to the pin. The disc is then rotated at a set speed for a specified duration or sliding distance.
- Data Acquisition: During the test, the frictional force is continuously monitored. The wear is determined by measuring the mass loss of the pin and disc before and after the test, or by measuring the dimensions of the wear track.[5]
- Calculation: The wear rate is typically calculated as the volume of material lost per unit of sliding distance and per unit of applied load (mm^3/Nm). The coefficient of friction is calculated by dividing the frictional force by the applied normal load.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the wear resistance of Al-Ni composites.



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Caption: Experimental workflow for wear resistance benchmarking.

Conclusion

The inclusion of nickel to form Al₃Ni intermetallic phases within an aluminum matrix demonstrates a significant improvement in wear resistance. As the weight percentage of nickel increases, both the wear rate and the coefficient of friction tend to decrease. When compared to traditional Al-Al₂O₃ and Al-SiC composites, Al-Ni composites present a promising alternative, although direct comparisons are challenging due to variations in experimental parameters across different studies. For a conclusive comparative assessment, future research should focus on testing these different composites under identical, standardized conditions. The experimental protocol outlined in this guide, based on the ASTM G99 standard, provides a robust framework for such comparative studies.

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